3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

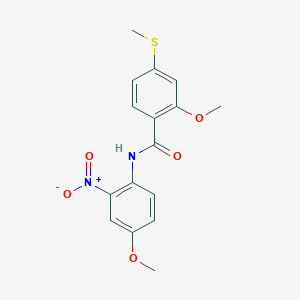

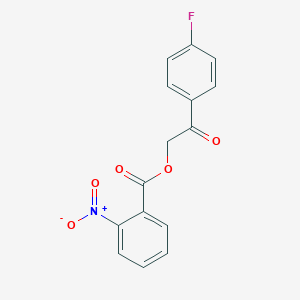

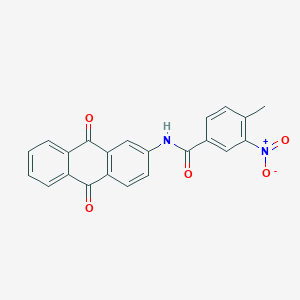

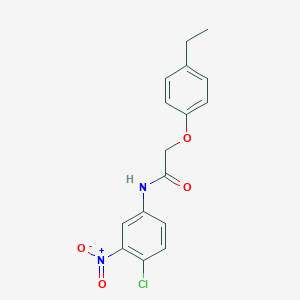

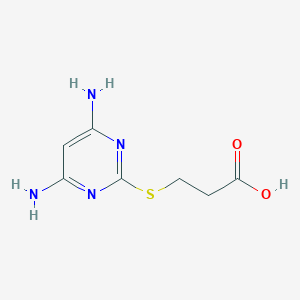

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid (DAPS) is a sulfur-containing organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. DAPS is also known as 6-diaminopyrimidine-2-sulfonic acid, 6-DAPS, or DAPS-S. Its structure consists of a pyrimidine ring with two amine groups and a sulfonyl group attached to it.

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, including derivatives related to the core structure of 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, highlights the significance of pyrimidines in medicinal and pharmaceutical industries. These scaffolds are explored for their synthetic applicability and bioavailability, with innovations in catalysts such as organocatalysts, metal catalysts, and nanocatalysts enhancing the synthesis of pyrimidine derivatives. This has implications for developing lead molecules in drug discovery and research applications (Parmar, Vala, & Patel, 2023).

Pyrimidines in Anti-inflammatory Research

Another area of application for pyrimidine derivatives is in anti-inflammatory research. Studies summarize developments in synthesizing pyrimidine derivatives and their structure-activity relationships (SARs), demonstrating potent anti-inflammatory effects. This encompasses a wide range of pharmacological effects, including antioxidant, antibacterial, and antiviral activities, which are attributed to their ability to inhibit the expression and activities of certain inflammatory mediators. This research offers insights into the potential therapeutic applications of pyrimidine derivatives in treating inflammation-related conditions (Rashid et al., 2021).

Pyrimidines in Anticancer Research

Pyrimidine derivatives also play a crucial role in anticancer research. The synthesis and biological evaluation of pyrimidines in diverse scaffolds, including their anticancer activities, are extensively documented. These studies focus on the structural modifications of pyrimidines to enhance their therapeutic efficacy against various cancer types. The anticancer potential of pyrimidines, evidenced through structural activity relationships and diverse pharmacological mechanisms, underscores their importance in developing novel anticancer agents (Kaur et al., 2014).

Microbial Production of Volatile Fatty Acids

Although not directly related to 3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid, research on the microbial production of volatile fatty acids (VFAs) like propionic acid provides a relevant context. These studies explore the microbial routes for VFA production, highlighting their potential as renewable and sustainable alternatives to petroleum-based chemicals. The applications of VFAs in synthesizing commercially important chemicals, including potential implications for pyrimidine derivatives, reflect the interdisciplinary nature of pyrimidine research (Bhatia & Yang, 2017).

properties

IUPAC Name |

3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-4-3-5(9)11-7(10-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H4,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSWUZLQZIBOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.